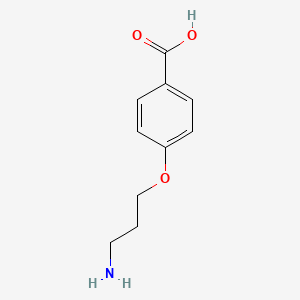

4-(3-Aminopropoxy)benzoic acid

Description

Overview of Benzoic Acid Derivatives in Organic Synthesis

Benzoic acid, a simple aromatic carboxylic acid, and its derivatives are foundational pillars in the world of organic synthesis. wikipedia.orgsavemyexams.com These compounds serve as versatile precursors and intermediates in the creation of a vast array of more complex molecules. wikipedia.orgijcrt.org Their utility stems from the reactivity of the carboxyl group and the stability of the benzene (B151609) ring, which can be modified through various reactions such as esterification, amidation, and reduction. wikipedia.org

In industrial applications, benzoic acid is a key starting material for the synthesis of many organic substances. wikipedia.org For instance, it is a precursor to phenol, which is essential for the production of nylon. wikipedia.org The synthesis of benzoic acid itself can be achieved through methods like the oxidation of alkylbenzenes or via a Grignard reaction with bromobenzene. savemyexams.comucalgary.ca The adaptability of benzoic acid and its derivatives makes them indispensable in the production of dyes, perfumes, and pharmaceuticals. wikipedia.orgkbvresearch.com

Significance of Aminopropoxy Moieties in Molecular Design

The aminopropoxy group, a functional group characterized by a three-carbon chain containing an ether linkage and a terminal amine, plays a crucial role in modern molecular design. This moiety can significantly influence a molecule's biological activity and physical properties. The presence of the aminopropoxy group can facilitate interactions with biological targets, such as enzymes and proteins, through hydrogen bonding and electrostatic interactions.

In medicinal chemistry, the incorporation of aminopropoxy moieties is a strategic approach to enhance the therapeutic potential of drug candidates. For example, derivatives containing this group have been investigated for their potential as cholinesterase inhibitors in the context of Alzheimer's disease research. nih.gov The flexibility and interactive nature of the aminopropoxy chain make it a valuable component in the design of ligands for various biological targets. acs.org

Research Trajectories and Academic Relevance of 4-(3-Aminopropoxy)benzoic acid

This compound stands at the intersection of the two aforementioned chemical motifs, combining the structural features of a benzoic acid with an aminopropoxy side chain. This unique combination makes it a subject of considerable academic and research interest. The compound serves as a valuable building block in the synthesis of more complex molecules and as an intermediate in various chemical processes.

A key aspect of its utility lies in the potential for differential reactivity. The amino group can be protected, for instance with a tert-butoxycarbonyl (Boc) group, allowing for selective reactions at the carboxylic acid end of the molecule. Subsequent deprotection then yields the free amine for further functionalization. This strategic manipulation is fundamental in multi-step organic syntheses.

Scope of Research and Outline Structure

This article provides a detailed examination of this compound, focusing exclusively on its chemical properties and role in scientific research. The subsequent sections will delve into a comparative analysis with similar compounds, its synthesis and manufacturing processes, and its diverse applications in chemical research. The content is structured to provide a thorough and scientifically grounded overview of this specific compound.

Chemical and Physical Properties of this compound

The fundamental characteristics of a compound are defined by its chemical and physical properties. For this compound, these properties are crucial for its application in various research and synthetic contexts.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃NO₃ | PubChem |

| Molecular Weight | 195.22 g/mol | PubChem |

| IUPAC Name | This compound | PubChem |

| CAS Number | 383677-87-0 | PubChem |

| Boiling Point | 343°C at 760 mmHg | chemsrc.com |

| Density | 1.156 g/cm³ | chemsrc.com |

| Physical Form | Powder | sigmaaldrich.com |

Structure

3D Structure

Properties

Molecular Formula |

C10H13NO3 |

|---|---|

Molecular Weight |

195.21 g/mol |

IUPAC Name |

4-(3-aminopropoxy)benzoic acid |

InChI |

InChI=1S/C10H13NO3/c11-6-1-7-14-9-4-2-8(3-5-9)10(12)13/h2-5H,1,6-7,11H2,(H,12,13) |

InChI Key |

VCYINTPHJQWZHR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)OCCCN |

Origin of Product |

United States |

Chemical Reactivity and Derivatization of 4 3 Aminopropoxy Benzoic Acid

Reactions Involving the Carboxyl Group

The carboxyl group (-COOH) is a classical functional group that undergoes a variety of well-established reactions to form esters, amides, and salts. For reactions requiring high temperatures or harsh conditions, the primary amino group would typically be protected beforehand (e.g., as a tert-butoxycarbonyl (Boc) amide) to prevent unwanted side reactions.

The carboxylic acid moiety of 4-(3-Aminopropoxy)benzoic acid can be converted into an ester through reaction with an alcohol in the presence of an acid catalyst, such as concentrated sulfuric acid or hydrogen chloride. This reaction, known as Fischer esterification, is an equilibrium process. To drive the reaction toward the ester product, the alcohol is often used in excess, or water is removed as it is formed. chegg.com For instance, reacting this compound with methanol (B129727) or ethanol (B145695) would yield the corresponding methyl or ethyl esters. vulcanchem.comnih.gov The synthesis of methyl 4-(3-aminopropoxy)benzoate hydrochloride is indicative of this transformation. vulcanchem.com

Alternative, milder methods for esterification include reaction with alkyl halides in the presence of a base or using coupling agents.

| Reactant | Catalyst/Conditions | Product |

| Methanol | H₂SO₄, Reflux | Methyl 4-(3-aminopropoxy)benzoate |

| Ethanol | HCl, Reflux | Ethyl 4-(3-aminopropoxy)benzoate |

| Benzyl alcohol | FeNP@SBA-15, Solvent-free | Benzyl 4-(3-aminopropoxy)benzoate |

This table presents plausible esterification reactions based on established chemical principles.

The carboxyl group can be activated and reacted with primary or secondary amines to form amide bonds. Direct condensation of the carboxylic acid with an amine requires high temperatures to drive off water and is generally of limited preparative value. diva-portal.org More commonly, the synthesis is achieved by first converting the carboxylic acid into a more reactive intermediate. This can be done using coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). researchgate.net Another approach involves the conversion of the carboxylic acid to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, which then readily reacts with an amine. diva-portal.org These methods are widely used in peptide synthesis and for creating complex amide-containing molecules. nih.govorganic-chemistry.org

| Reagent Class | Examples | Purpose |

| Coupling Agents | DCC, EDC, HBTU | Facilitate direct amide bond formation between the carboxyl group and an amine under mild conditions. researchgate.netorganic-chemistry.org |

| Chlorinating Agents | Thionyl chloride (SOCl₂), Oxalyl chloride | Convert the carboxylic acid to a highly reactive acyl chloride intermediate. diva-portal.org |

| Activating Agents | (4,5-Dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid diethyl ester | Activates the carboxylic acid for direct amidation. lookchemmall.com |

This table summarizes common strategies for amide formation from a carboxylic acid.

As a carboxylic acid, this compound can react with bases to form carboxylate salts. For example, reaction with an alkali metal hydroxide (B78521) like sodium hydroxide (NaOH) would deprotonate the carboxyl group to form sodium 4-(3-aminopropoxy)benzoate. Such salt formation increases the aqueous solubility of the compound.

Furthermore, the carboxylate group is an excellent ligand for metal ions. Both the carboxylate oxygen atoms and the nitrogen atom of the distant amino group can act as donor atoms, allowing the molecule to function as a chelating or bridging ligand in coordination chemistry. researchgate.net It can form stable complexes with a variety of metal ions, including transition metals and rare earth metals. ijpsr.com The geometry of these complexes depends on the metal ion, the stoichiometry, and the reaction conditions. This property is analogous to the coordination behavior observed in other substituted benzoic acids. researchgate.netijpsr.com

Reactions at the Amino Group

The primary aliphatic amino group (-NH₂) at the end of the propoxy chain is nucleophilic and undergoes reactions typical of primary amines, such as acylation and diazotization. To ensure selectivity, the carboxyl group might be protected as an ester before carrying out these transformations.

The primary amino group readily reacts with acylating agents, such as acyl chlorides and acid anhydrides, to form amides. evitachem.comgoogle.com For example, reacting this compound with acetyl chloride or acetic anhydride (B1165640) in the presence of a base would yield N-[3-(4-carboxyphenoxy)propyl]acetamide. This reaction is generally high-yielding and proceeds under mild conditions. This type of transformation is fundamental in modifying the properties of the molecule or for building larger molecular structures. google.comresearchgate.net This is distinct from the amidation reactions of the carboxyl group, as it is the amine that is being acylated here.

| Acylating Agent | Product Type |

| Acetyl chloride | Acetamide derivative |

| Acetic anhydride | Acetamide derivative |

| Benzoyl chloride | Benzamide derivative |

| N-Acylaminoacyl mixed anhydride | Peptide-like derivative google.com |

This table provides examples of reagents used to acylate the primary amino group.

The reaction of primary amines with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid, is known as diazotization. organic-chemistry.org The outcome of this reaction depends critically on whether the amine is aromatic or aliphatic.

While primary aromatic amines form relatively stable diazonium salts that are useful intermediates for Sandmeyer reactions or azo coupling, primary aliphatic amines like the one in this compound behave differently. organic-chemistry.orgscirp.org The resulting aliphatic diazonium salt is highly unstable and rapidly decomposes by losing nitrogen gas (N₂) to form a primary carbocation. organic-chemistry.org This carbocation is a transient species that will quickly react with any available nucleophiles or undergo elimination. For example, in an aqueous acidic solution, the primary products would be 4-(3-hydroxypropoxy)benzoic acid (from reaction with water) and 4-(3-chloropropoxy)benzoic acid (if HCl is the acid used), along with potential elimination products. Therefore, stable diazonium salts for coupling reactions are not formed from the amino group of this compound.

Reactions on the Aromatic Ring System

The benzene (B151609) ring of this compound is subject to electrophilic substitution and modern C-H activation techniques, although the directing effects of its two substituents create a specific reactivity pattern.

The regioselectivity of electrophilic aromatic substitution (EAS) on the benzene ring is governed by the electronic properties of the existing substituents: the aminopropoxy group (-O(CH₂)₃NH₂) and the carboxylic acid group (-COOH). masterorganicchemistry.comresearchgate.net

Aminopropoxy Group : The ether oxygen is an activating group because its lone pairs can be donated to the ring through resonance. This increases the electron density of the ring, making it more susceptible to electrophilic attack. It is a powerful ortho, para-director. libretexts.orgresearchgate.net

Carboxylic Acid Group : This group is deactivating and a meta-director due to its electron-withdrawing inductive and resonance effects. libretexts.org

In a competition between a strong activating group and a deactivating group, the activating group's directing effect dominates. libretexts.org Therefore, incoming electrophiles will be directed to the positions ortho to the strongly activating aminopropoxy group, which are positions 3 and 5 on the benzene ring.

Table 3: Directing Effects of Substituents

| Substituent | Electronic Effect | Directing Preference |

|---|---|---|

| -O(CH₂)₃NH₂ | Activating | Ortho, Para |

| -COOH | Deactivating | Meta |

Modern synthetic methods allow for the direct functionalization of C-H bonds, offering an efficient alternative to traditional cross-coupling reactions. For benzoic acid derivatives, the carboxylic acid group can act as a directing group to achieve regioselective C-H activation. rsc.org Transition-metal catalysis, using metals like ruthenium, palladium, or cobalt, can facilitate the functionalization of the C-H bonds ortho to the carboxylate group. rsc.orgnih.govnih.gov This strategy enables the coupling of the aromatic ring with various partners, including alkynes, alkenes, and other aryl groups, at the 3- and 5-positions. nih.gov While the aminopropoxy group is a powerful director for electrophilic substitution, the carboxylate-directed C-H activation provides a complementary method for functionalizing the positions adjacent to the acid moiety. nih.gov

Synthesis of Novel Derivatives and Analogues

The multiple functional groups on this compound make it a valuable building block for creating novel molecules and chemical libraries.

The synthesis of diverse analogues from this compound relies on the strategic and selective manipulation of its three key functional sites: the primary amine, the carboxylic acid, and the aromatic ring. Key design principles include:

Orthogonal Protection Strategy : To achieve selective modification, protecting groups are often employed. For example, the amino group can be protected with a tert-butyloxycarbonyl (Boc) group, allowing for reactions such as esterification or amidation to be performed exclusively at the carboxylic acid function. Subsequently, the Boc group can be removed under acidic conditions to liberate the amine for further functionalization.

Scaffold-Based Derivatization : The core structure can be used as a scaffold. researchgate.net Diverse functional groups can be introduced by reacting the amine (via alkylation, acylation, or Schiff base formation) or the carboxylic acid (via ester or amide formation). This approach is central to combinatorial chemistry and the generation of compound libraries for screening purposes. researchgate.net

Multivalent Conjugates : The molecule can be used as a linker to construct more complex architectures. For instance, the carboxylic acid could be coupled to one molecule while the amine is coupled to another, creating heterobifunctional compounds. This principle is used in the design of multivalent systems where multiple copies of a molecule are displayed on a central scaffold to enhance binding affinity. nih.gov

By combining these strategies, a vast chemical space can be explored, starting from the single, versatile building block of this compound.

Strategies for Hybrid Molecule Synthesis

The bifunctional nature of this compound, possessing both a primary amine and a carboxylic acid, makes it a valuable building block in the synthesis of hybrid molecules. This strategic design allows for the covalent linkage of two different molecular entities, thereby combining their individual properties into a single compound. The aminopropoxy linker provides flexibility and spacing between the connected moieties, which can be crucial for their biological activity or material properties. The primary strategies for constructing hybrid molecules using this linker involve the selective reaction of its amino and carboxyl groups.

The synthesis of such hybrid molecules typically proceeds through standard and well-established chemical transformations, primarily focusing on amide and ester bond formation. The choice of reaction conditions and coupling agents is critical to ensure high yields and purity of the final hybrid product.

One common approach involves the use of the carboxylic acid group of this compound to form an amide bond with an amino group of another molecule. This reaction is typically facilitated by carbodiimide (B86325) coupling agents. For instance, a study on the synthesis of novel benzoic acid derivatives demonstrated the use of coupling agents for the formation of amide linkages. sci-hub.se This general principle is directly applicable to this compound for creating hybrid structures.

Alternatively, the amino group of this compound can be reacted with a carboxylic acid of another molecule to form an amide bond. This versatility allows for the strategic connection of various pharmacophores or functional units. Research on the synthesis of sulfurated hybrid molecules for potential anticancer agents highlights the creation of hybrid molecules by combining different moieties, a strategy where this compound could serve as a linker. unimi.it

Furthermore, the carboxylic acid can be converted into an ester by reacting with a hydroxyl group of a second molecule, often under acidic conditions as seen in Fischer esterification. masterorganicchemistry.com While direct esterification can be effective, the use of coupling agents can provide milder reaction conditions and broader substrate scope. For example, the esterification of benzoic acid with various alcohols has been achieved using different catalysts, which could be adapted for use with this compound. dergipark.org.tr

Solid-phase synthesis is another powerful strategy, particularly for creating libraries of hybrid molecules. In this approach, this compound can be anchored to a solid support via either its amino or carboxyl group, allowing for the sequential addition of other building blocks. A study on the solid-phase synthesis of an oxalic acid amide library showcases how functionalized acids can be attached to a resin and subsequently reacted. researchgate.net This methodology can be extrapolated to use this compound as a linker for constructing complex hybrid molecules on a solid support.

The following tables summarize key reaction types and coupling agents commonly employed in the synthesis of hybrid molecules, which are applicable to this compound.

Table 1: Key Reaction Types for Hybrid Molecule Synthesis

| Reaction Type | Functional Group on this compound | Reacting Functional Group on Partner Molecule | Resulting Linkage |

|---|---|---|---|

| Amide Coupling | Carboxylic Acid | Amine | Amide |

| Amide Coupling | Amine | Carboxylic Acid | Amide |

Table 2: Common Coupling Agents for Amide Bond Formation

| Coupling Agent | Abbreviation | Activating Agent |

|---|---|---|

| N,N'-Dicyclohexylcarbodiimide | DCC | - |

| N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide | EDC or EDCI | - |

| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HATU | HOBt or HOAt |

These strategies underscore the versatility of this compound as a linker in constructing a diverse array of hybrid molecules for various applications in medicinal chemistry and materials science.

Spectroscopic Characterization and Advanced Analytical Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic compounds by mapping the carbon and hydrogen frameworks.

Proton (¹H) NMR Spectral Analysis of Chemical Shifts and Coupling

In the ¹H NMR spectrum of 4-(3-Aminopropoxy)benzoic acid, distinct signals correspond to the chemically non-equivalent protons in the molecule. The aromatic protons on the benzene (B151609) ring typically appear as two doublets in the downfield region, a characteristic pattern for para-substituted benzene rings. The protons ortho to the electron-donating propoxy group are shielded and resonate at a lower chemical shift compared to the protons ortho to the electron-withdrawing carboxylic acid group.

The protons of the aminopropoxy chain exhibit characteristic aliphatic signals. The two methylene (B1212753) groups adjacent to the oxygen and nitrogen atoms (-O-CH₂- and -N-CH₂-) appear as triplets due to spin-spin coupling with the central methylene group. The central methylene group (-CH₂-) shows a more complex multiplet, often a pentet, as it is coupled to the four protons of the two adjacent methylene groups. The chemical shifts (δ) and coupling constants (J) are crucial for these assignments.

Table 1: Representative ¹H NMR Spectral Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic (ortho to -COOH) | ~7.8-8.0 | Doublet (d) | ~8-9 |

| Aromatic (ortho to -O-CH₂) | ~6.9-7.1 | Doublet (d) | ~8-9 |

| Methylene (-O-CH₂) | ~4.1-4.3 | Triplet (t) | ~6-7 |

| Methylene (-CH₂-CH₂-N) | ~2.0-2.2 | Multiplet (m) | ~6-7 |

| Methylene (-CH₂-NH₂) | ~3.0-3.2 | Triplet (t) | ~6-7 |

| Amine (-NH₂) | Variable | Broad Singlet (br s) | N/A |

Note: Chemical shifts are solvent-dependent and the values presented are typical ranges.

Carbon-13 (¹³C) NMR Spectral Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. The carbonyl carbon of the carboxylic acid is significantly deshielded and appears at the lowest field (~167-170 ppm). The aromatic carbons show signals in the typical aromatic region (~114-164 ppm), with the carbon attached to the oxygen (ipso-carbon) being the most downfield among the ring carbons due to the deshielding effect of the oxygen atom. The aliphatic carbons of the propoxy chain resonate in the upfield region of the spectrum.

Table 2: Representative ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (-COOH) | ~167.5 |

| Aromatic (C-O) | ~163.0 |

| Aromatic (C-COOH) | ~123.5 |

| Aromatic (CH, ortho to -COOH) | ~131.5 |

| Aromatic (CH, ortho to -O-CH₂) | ~114.5 |

| Methylene (-O-CH₂) | ~66.0 |

| Methylene (-CH₂-CH₂-N) | ~27.0 |

Note: Chemical shifts are solvent-dependent and the values presented are typical ranges.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are employed to resolve complex spectra and firmly establish structural connectivity. sdsu.edu

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, COSY spectra would show correlations between the adjacent methylene protons of the propoxy chain (-O-CH₂-CH₂-CH₂-NH₂), confirming their sequence. It would also show coupling between the ortho and meta protons on the aromatic ring, though this is often clear in the 1D spectrum.

HSQC (Heteronuclear Single Quantum Coherence) : This technique correlates protons with their directly attached carbons (¹J-coupling). nih.gov It is invaluable for unambiguously assigning the signals in both the ¹H and ¹³C spectra. For instance, the proton signal at ~4.2 ppm would show a cross-peak with the carbon signal at ~66 ppm, confirming the assignment of the -O-CH₂- group. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC provides information about longer-range couplings between protons and carbons (typically ²J and ³J). researchgate.netwisc.edu This is particularly useful for connecting different fragments of the molecule. For example, the protons of the -O-CH₂- group (~4.2 ppm) would show a correlation to the aromatic ipso-carbon attached to the oxygen (~163 ppm), confirming the connection of the propoxy chain to the benzene ring. researchgate.net Likewise, correlations between the aromatic protons and the carboxylic carbon would confirm the position of the acid group. researchgate.net

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. msu.edu

Vibrational Mode Assignment of Functional Groups

The IR spectrum of this compound displays characteristic absorption bands corresponding to its key functional groups.

O-H Stretch : The carboxylic acid O-H group exhibits a very broad and strong absorption band in the region of 3300-2500 cm⁻¹. This significant broadening is a hallmark of the strong hydrogen bonding present in carboxylic acid dimers. docbrown.infospectroscopyonline.com

N-H Stretch : The primary amine (-NH₂) group typically shows two medium-intensity bands in the 3400-3200 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations. These bands often appear as shoulders on the broader O-H absorption.

C-H Stretches : Aromatic C-H stretching vibrations appear as sharp, medium-intensity bands just above 3000 cm⁻¹ (e.g., 3100-3000 cm⁻¹). Aliphatic C-H stretches from the propoxy chain are observed just below 3000 cm⁻¹ (e.g., 2960-2850 cm⁻¹).

C=O Stretch : A very strong and sharp absorption band corresponding to the carbonyl (C=O) stretching of the carboxylic acid is found in the range of 1710-1680 cm⁻¹. spectroscopyonline.com Its position can be influenced by conjugation with the aromatic ring.

C-O Stretch : The stretching vibration of the carboxylic acid C-O single bond appears in the 1320-1210 cm⁻¹ region. spectroscopyonline.com The aryl ether C-O stretch also contributes to absorption in this area.

Aromatic C=C Stretches : Medium-intensity bands in the 1625-1465 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching within the benzene ring. docbrown.info

Table 3: Key IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid | O-H Stretch | 3300 - 2500 | Strong, Very Broad |

| Amine | N-H Stretch | 3400 - 3200 | Medium, Two Bands |

| Aromatic C-H | C-H Stretch | 3100 - 3000 | Medium, Sharp |

| Aliphatic C-H | C-H Stretch | 2960 - 2850 | Medium |

| Carboxylic Acid | C=O Stretch | 1710 - 1680 | Strong, Sharp |

| Aromatic C=C | C=C Stretch | 1625 - 1465 | Medium |

| Carboxylic Acid / Ether | C-O Stretch | 1320 - 1210 | Strong |

Hydrogen Bonding Network Elucidation

In the solid state, molecules of this compound can engage in extensive intermolecular hydrogen bonding. The carboxylic acid groups readily form centrosymmetric dimers through strong O-H···O=C hydrogen bonds. nih.gov This interaction is the primary reason for the extreme broadening of the O-H stretching band observed in the IR spectrum. docbrown.info

Furthermore, the primary amine group (-NH₂) and the ether oxygen can act as both hydrogen bond donors and acceptors, respectively. This allows for the formation of a more complex, three-dimensional hydrogen-bonded network. Analysis of the N-H stretching region can provide insights into the involvement of the amine group in this network. Shifts to lower frequencies and broadening of the N-H bands compared to a non-hydrogen-bonded state are indicative of such interactions. These hydrogen bonding networks significantly influence the compound's physical properties, such as its melting point and solubility.

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of "this compound".

High-resolution mass spectrometry provides the precise molecular mass of a compound, which is critical for confirming its elemental composition. The molecular formula for "this compound" is C₁₀H₁₃NO₃. sinfoobiotech.com The theoretical exact mass can be calculated using the monoisotopic masses of the constituent elements (C = 12.0000, H = 1.007825, N = 14.003074, O = 15.994915).

Theoretical Exact Mass Calculation:

(10 * 12.0000) + (13 * 1.007825) + (1 * 14.003074) + (3 * 15.994915) = 195.089549 Da

An experimentally determined HRMS value that closely matches this theoretical mass would provide strong evidence for the elemental composition of "this compound".

| Molecular Formula | Theoretical Exact Mass (Da) |

|---|---|

| C₁₀H₁₃NO₃ | 195.089549 |

In mass spectrometry, molecules are ionized and then fragmented. The resulting fragmentation pattern is a unique fingerprint that helps to confirm the molecule's structure. For "this compound", the fragmentation pattern can be predicted based on the known fragmentation of benzoic acid and the behavior of the aminopropoxy side chain. helixchrom.comdocbrown.info

The molecular ion peak [M]⁺ would be observed at an m/z corresponding to the molecular weight of the compound (approximately 195). Key fragmentation pathways would likely involve:

Loss of the carboxyl group: A prominent fragment would be expected from the loss of the COOH group (a mass loss of 45), resulting in a fragment ion at m/z 150.

Cleavage of the propoxy chain: Fragmentation of the ether bond could lead to the formation of a benzoyl cation derivative. Cleavage can also occur along the propyl chain, leading to characteristic losses.

Formation of the benzoyl cation: Similar to benzoic acid, a fragment corresponding to the benzoyl cation [C₆H₅CO]⁺ at m/z 105 is possible, though less likely without cleavage of the ether linkage first.

Loss of the aminopropyl group: Cleavage of the C-O bond of the ether could result in the loss of the aminopropyl radical, leading to a fragment at m/z 121.

| Fragment Ion | Proposed Structure | Predicted m/z |

|---|---|---|

| [M]⁺ | [C₁₀H₁₃NO₃]⁺ | 195 |

| [M - COOH]⁺ | [C₉H₁₂NO]⁺ | 150 |

| [M - C₃H₇N]⁺ | [C₇H₅O₃]⁺ | 137 |

| [M - OC₃H₇N]⁺ | [C₇H₅O₂]⁺ | 121 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and can be used for both qualitative and quantitative analysis.

The UV-Vis spectrum of "this compound" is expected to be dominated by electronic transitions within the benzoic acid chromophore. Benzoic acid typically exhibits two main absorption bands, the B-band (around 230 nm) and the C-band (around 270-280 nm), which arise from π → π* transitions within the benzene ring and the carboxyl group. rsc.orgresearchgate.net The presence of the aminopropoxy group, an auxochrome, is expected to cause a bathochromic (red) shift in these absorption maxima due to the electron-donating nature of the oxygen and nitrogen atoms, which extends the conjugation.

Based on the spectra of related compounds like 4-aminobenzoic acid, which has absorption maxima around 226 nm and 278 nm, it is anticipated that "this compound" will have similar absorption maxima, potentially shifted to slightly longer wavelengths. sielc.com

| Compound | Approximate λmax (nm) | Electronic Transition |

|---|---|---|

| Benzoic Acid | ~230, ~274 | π → π |

| 4-Aminobenzoic Acid | ~226, ~278 | π → π |

| This compound | ~230-240, ~280-290 (Estimated) | π → π* |

Quantitative analysis using UV-Vis spectroscopy is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte. A quantitative method for "this compound" would involve:

Selection of Wavelength: The wavelength of maximum absorbance (λmax) would be chosen to ensure maximum sensitivity.

Calibration Curve: A series of standard solutions of known concentrations would be prepared, and their absorbances measured. A calibration curve of absorbance versus concentration would then be plotted.

Sample Analysis: The absorbance of the sample solution would be measured, and its concentration determined from the calibration curve.

Given the structural similarities to 4-aminobenzoic acid, methods developed for its quantification could be adapted. sphinxsai.com For instance, a method could be developed using a suitable solvent, and the absorbance measured at the determined λmax.

Chromatographic Techniques

Chromatographic techniques are powerful for separating "this compound" from impurities or other components in a mixture.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique. For the analysis of "this compound," a reversed-phase HPLC method would likely be effective. helixchrom.comhelixchrom.com This would typically involve:

Stationary Phase: A nonpolar stationary phase, such as a C18 column.

Mobile Phase: A polar mobile phase, such as a mixture of water (often with a buffer to control pH) and an organic modifier like acetonitrile (B52724) or methanol (B129727). The pH of the mobile phase would be important to control the ionization state of the amino and carboxylic acid groups to achieve optimal separation.

Detection: A UV detector set at one of the absorption maxima of the compound would be suitable for detection and quantification. longdom.org

Thin-Layer Chromatography (TLC) is a simpler and faster chromatographic technique that can be used for qualitative analysis, such as monitoring the progress of a reaction or checking the purity of a sample. For "this compound," a typical TLC analysis might involve: researchgate.netopenaccesspub.org

Stationary Phase: A silica (B1680970) gel plate (a polar stationary phase).

Mobile Phase: A solvent system of appropriate polarity, such as a mixture of a nonpolar solvent (e.g., hexane (B92381) or ethyl acetate) and a more polar solvent (e.g., methanol or acetic acid), to achieve good separation.

Visualization: The spots on the TLC plate can be visualized under a UV lamp, as the compound is expected to be UV active.

| Technique | Typical Stationary Phase | Typical Mobile Phase | Detection Method |

|---|---|---|---|

| HPLC (Reversed-Phase) | C18 | Water/Acetonitrile or Methanol with buffer | UV Detector |

| TLC (Normal Phase) | Silica Gel | Hexane/Ethyl Acetate with modifier | UV Lamp |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of volatile and thermally stable compounds. journalijar.com Due to the low volatility of this compound, stemming from its polar carboxylic acid and amino functional groups, direct analysis by GC-MS is not feasible.

Therefore, a chemical derivatization step is necessary to increase its volatility. A common procedure involves converting the active hydrogen atoms on the carboxylic acid and amine groups into less polar moieties. nih.gov Trimethylsilylation, for example, would convert the -COOH and -NH2 groups to -COOSi(CH3)3 and -N(Si(CH3)3)2 or -NHSi(CH3)3, respectively. The resulting volatile derivative can then be readily analyzed. The gas chromatograph separates the derivative from other components, and the mass spectrometer provides a unique fragmentation pattern (mass spectrum) that serves as a molecular fingerprint for identification. scholarsresearchlibrary.comnist.gov

X-ray Crystallography and Solid-State Structure Elucidation

Crystal Structure Determination and Unit Cell Parameters

The process begins with growing a high-quality single crystal of the compound. This crystal is then mounted in an X-ray diffractometer and irradiated with a beam of X-rays. The resulting diffraction pattern is collected and analyzed to solve the crystal structure. nih.govnih.gov

The analysis yields the fundamental parameters of the crystal lattice, known as the unit cell dimensions (the lengths of the cell edges: a, b, c) and the angles between them (α, β, γ). These parameters, along with the crystal system and space group, define the repeating unit of the crystal. Benzoic acid and its derivatives frequently crystallize in the monoclinic system. iaea.orgresearchgate.net

Table 2: Illustrative Crystal Data for a Substituted Benzoic Acid Derivative

| Parameter | Example Value |

| Crystal System | Triclinic nih.gov |

| Space Group | P-1 nih.gov |

| a (Å) | 5.9727 (18) nih.gov |

| b (Å) | 6.987 (2) nih.gov |

| c (Å) | 15.451 (5) nih.gov |

| α (°) | 78.135 (3) nih.gov |

| β (°) | 87.217 (3) nih.gov |

| γ (°) | 77.804 (3) nih.gov |

| Volume (ų) | 616.8 (3) nih.gov |

| Z | 2 nih.gov |

Note: This data is for 4-[(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoic acid and serves as an example of the type of parameters obtained from an X-ray diffraction study. nih.gov

Intermolecular Interactions (e.g., Hydrogen Bonding, Pi-Stacking)

The crystal packing of this compound would be dominated by a network of intermolecular interactions. The functional groups present—carboxylic acid, primary amine, ether, and an aromatic ring—are all capable of participating in such forces.

Hydrogen Bonding : This is expected to be the most significant interaction. The carboxylic acid group is a potent hydrogen-bond donor and acceptor. It is highly probable that it would form the classic centrosymmetric dimer motif seen in nearly all crystalline carboxylic acids, where two molecules are linked by a pair of O—H···O hydrogen bonds. nih.goviaea.org The primary amine group (-NH2) acts as a strong hydrogen-bond donor, while the ether oxygen and the carbonyl oxygen of the acid act as acceptors. This would lead to a complex, three-dimensional hydrogen-bonded network that stabilizes the crystal structure. nih.govresearchgate.net

Pi-Stacking : The benzene rings can interact through π-π stacking. nih.gov The geometry of this interaction (e.g., parallel-displaced or T-shaped) is influenced by the electrostatic nature of the ring and its substituents. wikipedia.orgnih.gov These interactions, though generally weaker than hydrogen bonds, play a crucial role in the close packing of aromatic molecules in the solid state. ucl.ac.uk

Molecular Conformation in the Crystalline State

The conformation of the molecule in the solid state is dictated by a balance between intramolecular steric effects and the drive to maximize favorable intermolecular interactions within the crystal lattice.

The benzoic acid portion of the molecule is expected to be relatively planar, as co-planarity between the carboxylic acid group and the benzene ring allows for electronic conjugation. researchgate.net The aminopropoxy chain, however, is conformationally flexible due to rotation around its C-O and C-C single bonds. nih.gov The specific torsion angles adopted by this chain in the crystalline state would be those that allow the amino and ether groups to participate most effectively in the hydrogen-bonding network while minimizing steric hindrance.

Computational Chemistry and Theoretical Investigations of 4 3 Aminopropoxy Benzoic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the molecular structure and properties of 4-(3-Aminopropoxy)benzoic acid from first principles. These methods, particularly Density Functional Theory (DFT), offer profound insights into the molecule's electronic structure and behavior at the atomic level.

Density Functional Theory (DFT) Studies for Optimized Geometry

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For derivatives of benzoic acid, computational studies frequently employ the B3LYP functional combined with a basis set like 6-311G to achieve a balance between accuracy and computational cost. actascientific.com

In analogous compounds such as 4-(carboxyamino)-benzoic acid, DFT calculations have been used to predict key geometric parameters. actascientific.com For instance, the bond lengths within the carboxyamino group (C-N) and the hydroxyl group (O-H) have been determined with high precision. actascientific.com The calculations also reveal the planarity of the phenyl ring and the dihedral angles that describe the orientation of the substituent groups relative to this ring. actascientific.com For this compound, a similar DFT approach would be expected to elucidate the bond lengths and angles of the aminopropoxy chain and its connection to the benzoic acid core, providing a detailed molecular structure. The optimization process involves finding the minimum energy conformation, which is crucial for understanding the molecule's reactivity and interactions. ajchem-b.comresearchgate.net

Table 1: Representative Optimized Geometrical Parameters for a Benzoic Acid Derivative (4-(carboxyamino)-benzoic acid) Calculated by DFT/B3LYP/6-311G

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-N (carboxyamino) | 1.395 Å, 1.3898 Å |

| Bond Length | O-H (hydroxyl) | 0.9809 Å |

| Bond Length | C=O | 1.2354 Å |

| Bond Length | C-O | 1.3614 Å |

| Bond Angle | C6-N5-C13 | 128.37° |

| Bond Angle | C-N-H | 115.9°, 115.7° |

| Data sourced from studies on 4-(carboxyamino)-benzoic acid, a structurally similar compound. actascientific.com |

HOMO-LUMO Orbital Analysis and Electronic Properties

The electronic properties of a molecule are largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. actascientific.comvjst.vn

Theoretical studies on related benzoic acid derivatives have shown that the HOMO is typically localized on the electron-donating parts of the molecule, while the LUMO is found on the electron-accepting regions. researchgate.net For this compound, the aminopropoxy group would likely contribute significantly to the HOMO, while the carboxylic acid and benzene (B151609) ring would be the primary sites for the LUMO.

A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as less energy is required to excite an electron from the ground state. nih.gov In studies of 4-(carboxyamino)-benzoic acid, the HOMO-LUMO energy gap was calculated to be 5.0 eV, indicating a stable molecular structure. actascientific.com From the HOMO and LUMO energies, other important electronic properties such as ionization potential, electron affinity, electronegativity, chemical hardness, and global electrophilicity index can be derived, offering a comprehensive picture of the molecule's chemical behavior. actascientific.com

Table 2: Calculated Electronic Properties for a Benzoic Acid Derivative (4-(carboxyamino)-benzoic acid)

| Property | Calculated Value (eV) |

| HOMO Energy | -6.82 |

| LUMO Energy | -1.82 |

| Energy Gap (ΔE) | 5.00 |

| Ionization Potential | 6.82 |

| Electron Affinity | 1.82 |

| Electronegativity (χ) | 4.32 |

| Chemical Hardness (η) | 2.50 |

| Global Electrophilicity Index (ω) | 3.73 |

| Data sourced from studies on 4-(carboxyamino)-benzoic acid. actascientific.com |

Vibrational Frequency Calculations and Spectroscopic Correlation

Computational vibrational analysis is a powerful tool for interpreting and predicting infrared (IR) and Raman spectra. nih.gov By calculating the vibrational frequencies of a molecule at its optimized geometry, researchers can assign specific molecular motions to the peaks observed in experimental spectra. uwosh.edu These calculations are typically performed using the same DFT method as the geometry optimization. actascientific.comresearchgate.net

For benzoic acid and its derivatives, theoretical vibrational analyses have successfully assigned the characteristic stretching and bending modes of the carboxylic acid group, the benzene ring, and various substituents. actascientific.comresearchgate.net For example, the N-H stretching vibrations in 4-(carboxyamino)-benzoic acid were computationally assigned to a specific region of the IR spectrum. actascientific.com Similarly, the aromatic C-H stretching vibrations and the C=O stretching of the carboxylic acid group are readily identified. actascientific.comresearchgate.net This allows for a detailed correlation between the theoretical model and experimental spectroscopic data, providing confidence in the calculated structure.

Non-Covalent Interaction (NCI) and Quantum Theory of Atoms in Molecules (QTAIM) Analysis

Non-Covalent Interaction (NCI) analysis and the Quantum Theory of Atoms in Molecules (QTAIM) are advanced computational methods used to visualize and characterize the weaker interactions within and between molecules, such as hydrogen bonds and van der Waals forces. researchgate.netup.ac.za

NCI plots provide a visual representation of non-covalent interactions in real space, identifying regions of attraction and repulsion. researchgate.net QTAIM, on the other hand, analyzes the topology of the electron density to define atomic basins and the bond paths between them. scirp.org The presence of a bond critical point (BCP) between two atoms is an indicator of an interaction. researchgate.net The properties of the electron density at these points can be used to classify the nature and strength of the interaction. scirp.org While specific NCI and QTAIM analyses for this compound are not readily found, these techniques are broadly applied to understand intermolecular interactions in systems involving benzoic acid derivatives, particularly in the context of crystal packing and supramolecular assembly. researchgate.netvjst.vn

Molecular Dynamics Simulations

While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations model the movements of atoms and molecules based on a force field, providing insights into conformational changes and flexibility. rsc.org

Conformational Analysis and Flexibility

The aminopropoxy chain in this compound introduces a degree of flexibility to the molecule. Molecular dynamics simulations would be the ideal tool to explore the various conformations that this chain can adopt. By simulating the molecule in a solvent, such as water, over a period of nanoseconds, it is possible to map out the potential energy surface and identify the most stable and frequently occurring conformations. rsc.org This type of analysis is crucial for understanding how the molecule might interact with biological targets or self-assemble into larger structures. While specific MD studies on this compound are not available, the methodology is well-established for flexible organic molecules. rsc.org

Intermolecular Interactions in Solution and Solid State

The intermolecular interactions of this compound are crucial in determining its physical properties, crystal packing, and behavior in solution. While specific experimental and computational studies on the intermolecular interactions of this compound are not extensively available, insights can be drawn from computational studies of analogous compounds such as p-aminobenzoic acid (PABA) and benzoic acid itself.

In the solid state , this compound is expected to form a complex network of intermolecular interactions. The primary interactions would be hydrogen bonds involving the carboxylic acid group, the primary amino group, and the ether oxygen. The carboxylic acid moieties can form strong O—H⋯O hydrogen bonds, often resulting in centrosymmetric R2(2)(8) dimer motifs, a characteristic feature in the crystal structures of many carboxylic acids. researchgate.netresearchgate.net Furthermore, the primary amino group can act as a hydrogen bond donor, forming N—H⋯O bonds with the carbonyl oxygen of the carboxylic acid group of a neighboring molecule. The ether oxygen in the propoxy chain can also act as a hydrogen bond acceptor.

In solution , the intermolecular interactions are dynamic and influenced by the solvent. Molecular dynamics (MD) simulations of similar molecules like PABA in different solvents (e.g., ethanol (B145695), acetonitrile (B52724), and water) have shown that the propensity for forming specific hydrogen-bonded synthons is solvent-dependent. whiterose.ac.uk In polar protic solvents, there will be competition between solute-solute and solute-solvent hydrogen bonding. The amino and carboxylic acid groups of this compound will form hydrogen bonds with solvent molecules. In non-polar solvents, the formation of intramolecular and intermolecular hydrogen bonds between the functional groups of the molecule itself would be more favored.

Computational methods such as Density Functional Theory (DFT) can be employed to calculate the energies of these different intermolecular interactions. For instance, DFT studies on benzoic acid dimers have provided detailed information on the strength and nature of the hydrogen bonds. vjst.vn Natural Bond Orbital (NBO) analysis can further elucidate the charge transfer and orbital interactions involved in these non-covalent bonds.

Table 1: Potential Intermolecular Interactions in this compound

| Interaction Type | Donor | Acceptor | State | Significance |

| Hydrogen Bond | Carboxyl O-H | Carbonyl O | Solid/Solution | Formation of strong dimers. |

| Hydrogen Bond | Amino N-H | Carbonyl O | Solid/Solution | Contributes to crystal packing and solution aggregation. |

| Hydrogen Bond | Amino N-H | Ether O | Solid/Solution | Influences chain conformation. |

| Hydrogen Bond | Carboxyl O-H/Amino N-H | Solvent | Solution | Dictates solubility and solution behavior. |

| π–π Stacking | Phenyl Ring | Phenyl Ring | Solid | Stabilizes crystal lattice. |

| van der Waals | Aliphatic Chain | Aliphatic Chain/Phenyl Ring | Solid/Solution | Contributes to overall cohesion. |

Predictive Modeling of Reaction Pathways and Transition States

A common approach involves the use of quantum chemical methods, such as Density Functional Theory (DFT) and ab initio calculations, to map the potential energy surface (PES) of a given reaction. chemrxiv.orgnih.gov By identifying the minimum energy pathways connecting reactants and products, the transition state structures can be located. A transition state is a first-order saddle point on the PES, characterized by having one imaginary vibrational frequency corresponding to the reaction coordinate. ucsb.edu

For a molecule like this compound, several reaction types could be modeled. For example, the acylation of the primary amino group to form an amide is a common and important reaction. A predictive modeling study for this reaction would involve the following steps:

Reactant and Product Optimization: The geometries of the reactants (this compound and an acylating agent) and the final amide product are optimized to their lowest energy conformations.

Transition State Search: A search for the transition state structure is performed. This can be initiated by a guess structure based on chemical intuition or by using more automated methods like the synchronous transit-guided quasi-Newton (STQN) method.

Transition State Verification: Once a stationary point is found, a frequency calculation is performed to confirm that it is a true transition state with exactly one imaginary frequency.

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed to follow the reaction path from the transition state downhill to both the reactants and the products, confirming that the located transition state connects the desired species.

Activation Energy Calculation: The energy difference between the transition state and the reactants gives the activation energy of the reaction, which is a key determinant of the reaction rate.

More advanced techniques, such as the Heuristically-Aided Quantum Chemistry (HAQC) approach, can be used to explore complex reaction networks and predict feasible reaction pathways by combining quantum chemical calculations with chemical heuristics. chemrxiv.orgnih.gov Machine learning models are also emerging as powerful tools for predicting reaction outcomes and pathways. rsc.orgresearchgate.net

Table 2: Hypothetical Workflow for Modeling the Acylation of this compound

| Step | Computational Method | Objective | Expected Outcome |

| 1 | DFT (e.g., B3LYP/6-31G*) | Geometry optimization of reactants and products. | Optimized 3D structures and their electronic energies. |

| 2 | QST2/QST3 or Berny Optimization | Locate the transition state structure. | 3D structure of the transition state. |

| 3 | Frequency Calculation | Verify the nature of the stationary point. | One imaginary frequency for the transition state. |

| 4 | IRC Calculation | Confirm the reaction path. | A plot showing the energy profile connecting reactants, transition state, and products. |

| 5 | Energy Calculation | Determine the activation energy. | A quantitative value for the reaction barrier. |

Structure-Activity Relationship (SAR) Studies based on Theoretical Descriptors

Structure-Activity Relationship (SAR) studies aim to correlate the structural or physicochemical properties of a series of compounds with their biological activity. pharmacy180.com For this compound and its derivatives, theoretical descriptors derived from computational chemistry can be invaluable in developing quantitative structure-activity relationship (QSAR) models. chitkara.edu.innih.gov These models can then be used to predict the activity of new, unsynthesized compounds and to guide the design of more potent analogues.

In a typical QSAR study, a set of molecules with known biological activities is used as a training set. For each molecule, a variety of theoretical descriptors are calculated. These descriptors can be broadly categorized as:

Electronic Descriptors: These describe the electronic properties of the molecule and include parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, dipole moment, and atomic charges. chitkara.edu.in The HOMO and LUMO energies are related to the molecule's ability to donate and accept electrons, respectively, which can be crucial for receptor binding.

Steric Descriptors: These relate to the size and shape of the molecule and include descriptors like molecular weight, molecular volume, and surface area.

Hydrophobic Descriptors: The logarithm of the partition coefficient (logP) is a common descriptor for hydrophobicity, which influences how a molecule distributes between aqueous and lipid environments in the body.

Topological Descriptors: These are numerical values derived from the 2D representation of the molecule and describe aspects like branching and connectivity.

Once the descriptors are calculated, statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build a mathematical model that relates the descriptors to the biological activity.

For this compound, a SAR study might explore how modifications to different parts of the molecule—the benzoic acid ring, the aminopropoxy chain, or the terminal amino group—affect a particular biological activity. For example, substituting the benzoic acid ring with electron-donating or electron-withdrawing groups would alter the electronic descriptors. youtube.com Changing the length of the alkoxy chain would affect the steric and hydrophobic descriptors.

Table 3: Key Theoretical Descriptors for SAR Studies of this compound Analogues

| Descriptor Class | Specific Descriptor | Potential Influence on Activity |

| Electronic | HOMO Energy | Relates to electron-donating ability; important for interactions with electron-deficient sites in a receptor. |

| Electronic | LUMO Energy | Relates to electron-accepting ability; important for interactions with electron-rich sites in a receptor. chitkara.edu.in |

| Electronic | Dipole Moment | Influences long-range intermolecular interactions and solubility. |

| Steric | Molecular Volume | Affects how well the molecule fits into a binding pocket. |

| Hydrophobic | LogP | Influences membrane permeability and distribution in biological systems. nih.gov |

| Topological | Wiener Index | Relates to molecular branching, which can impact receptor binding. |

Applications of 4 3 Aminopropoxy Benzoic Acid As a Chemical Intermediate and Building Block

Precursor for Polymer and Material Science Applications

The distinct functionalities at opposite ends of the 4-(3-aminopropoxy)benzoic acid molecule allow it to serve as a valuable precursor in material science. The carboxylic acid group can engage in reactions like esterification and amidation, or coordinate with metal ions, while the terminal amino group provides a site for further chemical modification or polymerization.

Incorporation into Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked together by organic molecules. nih.gov The properties of MOFs, such as pore size, surface area, and chemical functionality, are highly tunable and are largely determined by the choice of the organic linker. semanticscholar.orgresearchgate.net Benzoic acid and its derivatives are common linkers used in MOF synthesis. nih.govrsc.orgnih.gov

The structure of this compound makes it an excellent candidate for a functional organic linker in MOF synthesis.

Coordination: The carboxylate group can coordinate to metal centers, forming the fundamental structure of the framework.

Flexibility: The three-carbon propoxy chain introduces flexibility into the linker, which can influence the final topology and dynamics of the MOF structure.

Functionality: The terminal primary amine group can remain uncoordinated within the MOF pores. This pending functional group can serve as a site for post-synthetic modification, allowing for the introduction of other functionalities to tailor the MOF's properties for specific applications like catalysis or selective adsorption. researchgate.net

While direct synthesis of MOFs using this compound is not extensively documented in foundational studies, the use of analogous functionalized linkers is well-established. For instance, linkers like 2-amino-1,4-benzenedicarboxylic acid are frequently used to create MOFs with reactive amino groups. researchgate.net

Table 1: Examples of Functionalized Benzoic Acid Derivatives as MOF Linkers

| Linker Molecule | Functional Group(s) | Resulting MOF Properties/Applications |

|---|---|---|

| p-Hydroxybenzoic acid | Carboxyl, Hydroxyl | Catalysis (Ring-Opening Polymerization) rsc.org |

| 3-Nitro-4-(pyridin-4-yl)benzoic acid | Carboxyl, Nitro, Pyridyl | Diverse topological frameworks nih.gov |

| 2-Amino-1,4-benzenedicarboxylic acid | Carboxyl, Amino | High porosity, sites for post-synthetic modification researchgate.net |

| This compound (Potential) | Carboxyl, Amino, Ether | Potential for flexible frameworks, post-synthetic modification |

Role in Sol-Gel Material Synthesis

The sol-gel process is a versatile method for producing solid materials from small molecules, typically involving the controlled hydrolysis and condensation of metal alkoxide precursors. nih.govresearchgate.net Additives can be introduced to catalyze the reactions and modify the structure of the final material. docksci.com

The bifunctional nature of this compound allows it to act as a modifying agent in sol-gel synthesis. Research on the similar compound, p-aminobenzoic acid (PABA), in the synthesis of ordered mesoporous alumina (B75360) has shown that both the carboxyl and amino groups play crucial roles. researchgate.net The carboxyl groups can slow the hydrolysis-condensation of the aluminum precursor, while the amino groups can interact with ions in the solution, protecting the interface between the inorganic and organic template phases. researchgate.net

Based on these findings, this compound is expected to perform a similar function. Its carboxyl group can modulate the reaction kinetics of metal alkoxide precursors, and the aminopropoxy chain can influence the self-assembly process, potentially leading to materials with controlled porosity and high surface area.

Monomer in Polymerization Reactions

Molecules that contain two distinct functional groups, often referred to as AB-type monomers, can undergo step-growth polymerization to form linear polymers. This compound is a classic example of an AB-type monomer, with its carboxylic acid (A) and amine (B) functionalities.

Through self-condensation polymerization, this compound can form polyamides. In this reaction, the carboxylic acid group of one monomer reacts with the amine group of another, forming an amide bond and eliminating a molecule of water. youtube.com This process, repeated numerous times, results in a long-chain polymer. The flexible propoxy ether linkage would be incorporated into the polymer backbone, influencing properties such as solubility, thermal characteristics, and mechanical flexibility. This contrasts with polyamides derived from rigid aromatic aminobenzoic acids.

The use of benzoic acid derivatives in polymerization is a well-established strategy for creating functional polymers. For example, 4-vinylbenzoic acid is a key monomer in controlled radical polymerization techniques to create block copolymers. core.ac.ukresearchgate.net

Table 2: Polymerization Applications of Benzoic Acid-Based Monomers

| Monomer | Monomer Type | Polymerization Method | Resulting Polymer Class |

|---|---|---|---|

| This compound | AB (Amine-Carboxylic Acid) | Step-growth condensation | Polyamide youtube.comyoutube.com |

| 4-Vinylbenzoic acid | Vinyl | Reversible Addition-Fragmentation Chain Transfer (RAFT) | Functional Polystyrene block copolymers core.ac.uk |

| Benzoic Acid | Catalyst/Medium | Ring-Opening Polymerization / Polycondensation | Polyesters, Polyimides rsc.org |

Building Block in the Synthesis of Functional Organic Molecules

Beyond materials science, this compound serves as a valuable intermediate for constructing more complex organic molecules, leveraging the reactivity of its two functional groups.

Intermediate for Heterocyclic Compounds

The amino and carboxylic acid groups of this compound are key functionalities for the synthesis of various heterocyclic compounds. The structural versatility of aminobenzoic acids makes them common starting materials for molecules with potential medical applications. researchgate.net For instance, the carboxylic acid can be converted to an acid chloride or ester and subsequently reacted with hydrazines or other dinucleophiles to form rings like oxadiazoles (B1248032) or pyrazoles. researchgate.net

Similarly, the amine group can be a nucleophile in reactions to build heterocyclic systems. The synthesis of substituted pyrimidines, for example, has been achieved using 4-amino benzoic acid (PABA) as a key building block. nih.gov Following established synthetic routes, the carboxylic acid of this compound could be reacted with thiosemicarbazide (B42300) to form thiadiazole derivatives, or the amino group could be used to build pyrimidine (B1678525) or benzofuran (B130515) structures. mdpi.comnih.gov

Synthesis of Liquid Crystals and Optoelectronic Materials

Liquid crystals are states of matter that have properties between those of conventional liquids and those of solid crystals. ebsco.com The molecular structure required for liquid crystallinity typically involves a rigid core (mesogen) and one or more flexible terminal chains. Derivatives of benzoic acid are among the most common compounds used for the development of liquid crystal materials. nih.govnih.gov

The structure of this compound, with its rigid phenyl ring and flexible propoxy tail, is characteristic of a calamitic (rod-shaped) liquid crystal. The ability of the carboxylic acid group to form hydrogen-bonded dimers can effectively lengthen the molecule, promoting the formation of ordered liquid crystalline phases (mesophases). nih.gov This behavior is observed in similar molecules like 4-(decyloxy)benzoic acid and 4-(octyloxy)benzoic acid. nih.govresearchgate.net Furthermore, the terminal amine and carboxyl groups allow this molecule to be incorporated into larger, more complex liquid crystalline polymers or bent-core systems. researchgate.net

The unique optical and electrical properties of liquid crystals make them essential components in optoelectronic devices such as displays and sensors. nih.govossila.com By modifying the structure of building blocks like this compound, it is possible to tune the optical properties, such as the emission wavelength, for specific applications. nih.gov

Table 3: Benzoic Acid Derivatives as Building Blocks for Liquid Crystals

| Compound | Structural Features | Liquid Crystal Type/Application |

|---|---|---|

| 4-(Decyloxy)benzoic acid | Rigid core, long flexible alkyl chain | Thermotropic, used in gas chromatography nih.gov |

| 3-Hydroxybenzoic acid derivatives | Bent rigid core | Bent-core (banana) liquid crystals researchgate.net |

| 4-Alkanoyloxy benzoic acids | Rigid core, flexible alkanoyloxy chain | Hydrogen-bonded liquid crystals for optoelectronics nih.gov |

| This compound | Rigid core, flexible aminopropoxy chain | Potential calamitic liquid crystal building block |

Role in Peptide and Peptidomimetic Chemistry

The bifunctional nature of this compound, possessing both a carboxylic acid and a primary amine, makes it a valuable component in the field of peptide and peptidomimetic chemistry. These functional groups, separated by a flexible propoxy linker attached to a rigid phenyl ring, allow it to be incorporated into peptide chains or to act as a scaffold for creating peptide mimics with enhanced properties.

In peptide synthesis, molecules with similar structures are utilized as linkers in solid-phase peptide synthesis (SPPS). The carboxylic acid group can be anchored to a solid support resin, while the amino group is available for peptide chain elongation. This approach allows for the synthesis of modified peptides with specific structural features conferred by the benzoic acid moiety. For instance, the rigid aromatic ring can introduce conformational constraints into a peptide backbone, which can be crucial for studying structure-activity relationships and for the design of peptides with improved biological activity and stability.

The application of related aminobenzoic acid derivatives in the design of peptidomimetics has been demonstrated in the development of novel antimicrobial agents. For example, 3-aminobenzoic acid has been incorporated into small cationic peptidomimetics to mimic the essential properties of natural antimicrobial peptides (AMPs). nih.gov This design strategy aims to create structurally amphipathic molecules that can selectively target and disrupt bacterial membranes. nih.gov The incorporation of the aminobenzoic acid scaffold allows for the systematic variation of substituents to optimize antibacterial activity and selectivity, leading to the identification of lead compounds with potent activity against resistant pathogens. nih.gov

Chemical Scaffold for Library Synthesis in Chemical Biology

In chemical biology and drug discovery, the concept of a "privileged scaffold" is of paramount importance. A privileged scaffold is a molecular framework that is capable of binding to multiple biological targets with high affinity. The synthesis of combinatorial libraries based on such scaffolds is a powerful strategy for the discovery of novel bioactive compounds. nih.gov this compound represents an attractive scaffold for the construction of diverse chemical libraries due to its inherent structural features.

The molecule can be conceptually divided into three key regions for diversification:

The Carboxylic Acid Group: This functional group can be readily converted into a wide array of functional groups, such as esters, amides, and hydroxamic acids, through standard chemical transformations.

The Amino Group: The primary amine serves as a handle for the introduction of a vast number of substituents via reactions like acylation, sulfonylation, and reductive amination.

The Aromatic Ring: The benzene (B151609) ring can be further functionalized through electrophilic aromatic substitution reactions, allowing for the introduction of additional diversity elements.

This multi-point diversification potential makes this compound an ideal starting point for the synthesis of focused or diverse compound libraries. In a typical library synthesis workflow, the scaffold is attached to a solid support, often through the carboxylic acid or amino group, and then subjected to a series of reactions with a variety of building blocks. This combinatorial approach allows for the rapid generation of a large number of distinct compounds in a systematic manner. nih.gov

The resulting libraries of compounds can then be screened against a panel of biological targets, such as enzymes or receptors, to identify "hits" with desired biological activity. The structural information from these hits can then be used to design more potent and selective second-generation compounds. The use of a common scaffold like this compound facilitates the establishment of structure-activity relationships (SAR), as the effect of different substituents on biological activity can be systematically evaluated.

Utilization in Analytical Standard Preparations and Method Development

The purity and accurate characterization of chemical compounds are critical in all areas of chemical research and development, particularly in the pharmaceutical industry. This compound, as a stable, crystalline solid, is suitable for use as an analytical standard for the development and validation of analytical methods.

Analytical Standard Preparation:

The preparation of a certified reference material (CRM) involves rigorous purification and characterization to establish its identity and purity with a high degree of confidence. alpharesources.comparrinst.com For a compound like this compound, this would typically involve:

Synthesis and Purification: Synthesis followed by purification techniques such as recrystallization to obtain a highly pure material.

Identity Confirmation: Spectroscopic analysis, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), to confirm the chemical structure.

Purity Assessment: Quantitative analysis using techniques like High-Performance Liquid Chromatography (HPLC) with a universal detector (e.g., UV or mass spectrometry) and elemental analysis to determine the purity and identify any potential impurities.

Once characterized, this well-defined standard can be used for various purposes, including the calibration of analytical instruments and the validation of new analytical methods. alpharesources.com

Analytical Method Development:

The development of robust and reliable analytical methods is essential for monitoring the quality and consistency of chemical substances and products. For compounds containing the this compound moiety, High-Performance Liquid Chromatography (HPLC) is a commonly employed analytical technique. ekb.egwu.ac.th

A typical HPLC method development for a derivative of this compound would involve the optimization of several key parameters to achieve the desired separation and quantification:

| Parameter | Considerations for Optimization |

| Stationary Phase (Column) | A C18 reversed-phase column is often a good starting point for aromatic carboxylic acids. |

| Mobile Phase | A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically used. |

| pH of the Aqueous Phase | The pH is a critical parameter for ionizable compounds like benzoic acids. It should be adjusted to control the retention time and peak shape. |

| Detector | A UV detector is commonly used, with the detection wavelength set to the absorbance maximum of the analyte. |

| Flow Rate and Temperature | These parameters are adjusted to optimize the resolution and analysis time. |

Once a suitable method is developed, it must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH). ich.org Method validation ensures that the analytical procedure is accurate, precise, specific, linear, and robust for its intended purpose. ekb.egijrpb.com The availability of a well-characterized standard of this compound is crucial for performing these validation studies.

Future Research Directions and Emerging Areas

Exploration of Novel Synthetic Routes with Enhanced Efficiency

Microwave-assisted organic synthesis, for instance, has shown promise in accelerating reactions involving p-aminobenzoic acid (PABA) derivatives and could be adapted for the synthesis of 4-(3-Aminopropoxy)benzoic acid and its analogues. nih.gov This technique can lead to higher yields and shorter reaction times compared to conventional heating methods. nih.gov Furthermore, the exploration of catalytic methods, potentially using transition metal or organocatalysts, could offer more direct and atom-economical pathways to the target molecule and its derivatives. Research into one-pot synthesis procedures, where multiple reaction steps are carried out in a single reaction vessel, could also significantly enhance the efficiency of producing these compounds.

Future synthetic explorations could also target the creation of a diverse library of derivatives by modifying the aminopropoxy chain or the benzoic acid core. Efficient methods for these modifications will be crucial for systematically studying structure-activity relationships in various applications.

Development of Advanced Analytical Techniques for Trace Analysis

The increasing use of this compound and its derivatives in various fields will necessitate the development of sensitive and selective analytical methods for their detection and quantification at trace levels. While standard techniques like High-Performance Liquid Chromatography (HPLC) are applicable, future research could focus on developing methods with lower detection limits and higher throughput. nih.govhelixchrom.com

Capillary electrophoresis (CE) and ultra-high-performance liquid chromatography (UHPLC) coupled with mass spectrometry (MS) are promising avenues for the rapid and sensitive analysis of these compounds in complex matrices. Spectrophotometric and fluorimetric methods, which have been successfully applied to the analysis of PABA, could also be adapted for this compound. jfda-online.comsphinxsai.com The development of charge-transfer complexation-based spectrophotometric methods could offer a simple and cost-effective alternative for routine analysis. sphinxsai.com

Moreover, the design of novel sensors, potentially based on electrochemical or optical principles, for the real-time monitoring of this compound could be a significant area of future research. These sensors would be invaluable for process control in industrial applications and for environmental monitoring.

Table 1: Comparison of Potential Analytical Techniques for this compound

| Analytical Technique | Potential Advantages | Areas for Future Development |

| HPLC/UHPLC-MS | High sensitivity and selectivity; suitable for complex matrices. nih.gov | Miniaturization of systems; development of novel stationary phases for improved separation. |

| Capillary Electrophoresis (CE) | High separation efficiency; low sample and reagent consumption. | Enhancement of detection sensitivity; interfacing with mass spectrometry. |

| Spectrophotometry | Simple, rapid, and cost-effective. sphinxsai.com | Development of new chromogenic reagents for enhanced selectivity and sensitivity. |

| Fluorimetry | Very high sensitivity for fluorescent compounds. jfda-online.com | Synthesis of fluorescent derivatives of this compound; development of quenching-based assays. |

| Electrochemical Sensors | Potential for real-time monitoring and portability. | Design of novel electrode materials and recognition elements for selective detection. |

Computational Design of Next-Generation Derivatives with Targeted Properties

Computational chemistry and molecular modeling are powerful tools that can accelerate the discovery and design of new molecules with desired properties. Future research will increasingly leverage these techniques to design next-generation derivatives of this compound with tailored functionalities.

Density Functional Theory (DFT) calculations can be employed to predict the geometric, electronic, and spectroscopic properties of novel derivatives. researchgate.netajchem-b.com This information can guide synthetic efforts by identifying promising candidates for specific applications. For instance, DFT can be used to calculate parameters like the HOMO-LUMO energy gap, which provides insights into the chemical reactivity and electronic properties of a molecule. researchgate.net

Molecular docking simulations can be used to predict the binding affinity and interaction modes of this compound derivatives with biological targets, such as enzymes or receptors. ccspublishing.org.cnresearchgate.net This approach is particularly valuable in drug discovery for designing potent and selective inhibitors or modulators. By computationally screening a virtual library of derivatives, researchers can prioritize the synthesis of the most promising compounds, thereby saving time and resources. researchgate.net

Furthermore, quantitative structure-activity relationship (QSAR) studies can be performed to establish mathematical relationships between the structural features of these molecules and their biological or chemical activities. These models can then be used to predict the activity of new, unsynthesized derivatives.

Investigation of Self-Assembly Phenomena and Supramolecular Structures